2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound belongs to the tetrahydrobenzo[b]thiophene carboxamide family, characterized by a bicyclic scaffold fused with a thiophene ring. Key structural features include:
Properties
IUPAC Name |
2-amino-N-(2-methoxyphenyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-5-21(2,3)13-10-11-14-17(12-13)26-19(22)18(14)20(24)23-15-8-6-7-9-16(15)25-4/h6-9,13H,5,10-12,22H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTXVFLCTZQACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Biochemical Pathways
Combinations of histone deacetylase (hdac) inhibitors with kinase inhibitor have shown additive and synergistic effects. This suggests that the compound may interact with these pathways.
Pharmacokinetics
The compound has a molecular weight of 196.27, which may influence its bioavailability and pharmacokinetic properties.
Biological Activity
2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including analgesic effects and possible mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C₂₁H₂₈N₂O₂S
- CAS Number : 725705-59-9
- Molecular Weight : 364.52 g/mol
- Hazard Classification : Irritant
The compound features a tetrahydrobenzo[b]thiophene core, which is known for its diverse pharmacological properties. The presence of the methoxy and tert-pentyl groups may influence its biological activity through steric and electronic effects.
Analgesic Activity
Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant analgesic effects. For instance, a related compound was tested using the "hot plate" method on mice, showing an analgesic effect that surpassed that of the standard drug metamizole . This suggests that the structure of this compound may also confer similar properties.
Table 1: Comparative Analgesic Activity
| Compound Name | Analgesic Effect (compared to Metamizole) |
|---|---|
| This compound | Potentially high |
| Metamizole | Standard reference |
Antibacterial Activity
The compound's structural analogs have shown promising antibacterial properties. Research indicates that thiazole derivatives with similar structures exhibit good antibacterial potency against various pathogens, outperforming traditional antibiotics like ampicillin . It is hypothesized that the incorporation of specific substituents can enhance activity against bacterial strains.
Table 2: Antibacterial Potency of Related Compounds
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Thiazole Derivative A | 0.008 | S. pneumoniae |
| Thiazole Derivative B | 0.03 | S. aureus |
| This compound | TBD | TBD |
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that interactions at the molecular level—such as hydrogen bonding and hydrophobic interactions—play critical roles in its efficacy against pain and bacterial infections .
Case Studies
- Study on Analgesic Effects : In a controlled study involving intraperitoneal administration in mice, derivatives similar to the target compound were shown to significantly reduce pain response compared to controls .
- Antibacterial Efficacy Analysis : Another study focused on thiazole derivatives indicated that modifications at the para position enhanced binding affinity and activity against DNA gyrase in bacteria . This suggests that structural variations in the benzo[b]thiophene framework may similarly impact the target compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Methoxyphenyl Substituents
- 2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl derivative: Shares the same molecular formula (C₂₁H₂₈N₂O₂S) and weight (372.53 g/mol) as the target compound. Key difference: Methoxy group at the meta position (3-methoxy) instead of ortho (2-methoxy). CAS: 865419-00-7 .
- 2-Amino-N-(4-methoxyphenyl)-6-tert-pentyl derivative: Para-methoxy substitution (CAS: 774575-33-6) introduces distinct electronic effects, increasing electron-donating capacity to the aromatic ring. Likely differences in solubility and metabolic stability compared to ortho/meta isomers .
Alkyl Substituent Variations at the 6-Position
tert-Butyl vs. tert-Pentyl Groups
- 2-Amino-6-(tert-butyl)-N-isopropyl derivative (CAS: 588678-89-1): Molecular formula: C₁₃H₂₀N₂OS (MW: 252.38 g/mol). Smaller alkyl group reduces lipophilicity (logP ~2.8 vs.
- 2-Amino-6-ethyl-N-(2-methylphenyl) derivative (CAS: 95211-68-0): Ethyl group (C₂H₅) lowers steric bulk, possibly enhancing membrane permeability. Molecular weight: 210.30 g/mol (C₁₀H₁₄N₂OS) .
Branched vs. Linear Alkyl Chains
- 2-Amino-6-propyl derivatives: Linear propyl chains (e.g., 6-propyl, 6-tert-pentyl) increase hydrophobicity, which may enhance blood-brain barrier penetration but raise toxicity risks .
Aromatic Ring Modifications
- Higher molecular weight (314.45 g/mol, C₁₈H₂₂N₂OS) may reduce metabolic clearance .
Functional Group Replacements
- Carboxylic acid vs. Carboxamide :
- Cyano vs. Carboxamide: Derivatives with cyano groups (e.g., compound 30, ) exhibit stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
Melting Points and Stability
- tert-Pentyl vs. tert-Butyl : Bulky tert-pentyl groups likely lower melting points compared to tert-butyl due to reduced crystallinity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : Synthesis involves acylation of tetrahydrobenzo[b]thiophene intermediates using anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under nitrogen, followed by reflux and purification via reverse-phase HPLC (MeCN:H₂O gradients). Yield optimization requires stoichiometric control (1.2 equivalents of anhydride) and inert conditions to prevent side reactions .
- Key Data : Typical yields range from 47%–78%, with purity confirmed by NMR and HRMS. For example, compound 2 (67% yield) and compound 31 (78% yield) were synthesized using similar protocols .
Q. How is the compound characterized spectroscopically, and what key spectral markers validate its structure?
- Methodology :
- IR : Peaks at 1680–1720 cm⁻¹ (C=O stretch), 1600–1650 cm⁻¹ (C=C), and 1250–1300 cm⁻¹ (C-O) confirm functional groups .
- NMR :
- ¹H NMR : δ 1.2–1.4 ppm (tert-pentyl CH₃), δ 3.8–4.0 ppm (methoxy OCH₃), and δ 6.7–7.3 ppm (aromatic protons from 2-methoxyphenyl) .
- ¹³C NMR : δ 160–170 ppm (amide/ester C=O), δ 110–130 ppm (aromatic carbons) .
- HRMS : Used to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₇N₂O₃S: 399.17; observed: 399.18) .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Methodology : Antibacterial activity can be assessed via microdilution assays (MIC determination against S. aureus or E. coli). Cytotoxicity screening using mammalian cell lines (e.g., HEK-293) ensures selectivity .
- Data Interpretation : Compare IC₅₀ values of derivatives; for example, compound 23 showed MIC = 8 µg/mL against Gram-positive bacteria, while maintaining >80% cell viability at 50 µg/mL .
Advanced Research Questions
Q. How can conflicting NMR data between analogs be resolved to confirm regiochemistry?
- Methodology : Use 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations. For example, HMBC cross-peaks between the amide NH (δ 8.5–9.0 ppm) and the thiophene C-3 (δ 125 ppm) confirm substitution patterns .
- Case Study : In compound 30, a cyano group (C≡N) at C-3 caused downfield shifts in adjacent protons (δ 2.8–3.2 ppm for cyclohexyl CH₂), distinguishing it from carboxamide analogs .
Q. What strategies improve regioselectivity during acylation of the tetrahydrobenzo[b]thiophene core?
- Methodology :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to activate anhydrides, directing acylation to the 2-amino group over competing sites .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of acylating agents, favoring amide bond formation .
- Data : Compound 24 (maleic anhydride-derived) achieved 72% regioselectivity in DMF vs. 58% in CH₂Cl₂ .
Q. How do structural modifications at the 6-tert-pentyl and 2-methoxyphenyl positions affect solubility and logP?
- Methodology :
- LogP Prediction : Computational tools (e.g., SwissADME) calculate logP values. Experimentally, measure partition coefficients in octanol/water .
- Solubility : Tert-pentyl groups increase hydrophobicity (logP +0.5 vs. methyl), while 2-methoxyphenyl enhances π-π stacking, reducing aqueous solubility .
- Case Study : Replacing tert-pentyl with cyclohexyl (compound 2) lowered logP from 3.8 to 3.2 but improved membrane permeability in Caco-2 assays .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported antibacterial activity between similar derivatives?
- Methodology :
- Structural Comparisons : Identify substituent effects; e.g., electron-withdrawing groups (NO₂) at the phenyl ring may reduce activity vs. electron-donating groups (OCH₃) .
- Assay Variability : Standardize broth microdilution protocols (CLSI guidelines) to minimize inter-lab variability .
Methodological Tables
| Synthetic Optimization | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Acylation with succinic anhydride | CH₂Cl₂, N₂, reflux, 12 hr | 67 | >99% | |
| Acylation with maleic anhydride | DMF, DMAP, rt, 6 hr | 72 | 98% |
| Biological Activity | MIC (µg/mL) | Cytotoxicity (IC₅₀, µg/mL) | Selectivity Index (IC₅₀/MIC) |
|---|---|---|---|
| Compound 23 (Gram-positive) | 8 | >50 | >6.25 |
| Compound 31 (Gram-negative) | 16 | 45 | 2.81 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
